molecular formula C9H10N2O2S B13164740 4-((N-methylamino)sulfonyl)benzyl cyanide

4-((N-methylamino)sulfonyl)benzyl cyanide

Cat. No.: B13164740
M. Wt: 210.26 g/mol
InChI Key: INZIJYXWKLRUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((N-Methylamino)sulfonyl)benzyl cyanide (CAS 148459-08-9) is an organic compound with the molecular formula C 9 H 10 N 2 O 2 S and a molecular weight of 210.25 g/mol . Its structure features a benzyl cyanide group linked to an N-methylaminosulfonyl moiety, making it a valuable building block in medicinal chemistry and organic synthesis. This compound is recognized for its role as a key chemical intermediate in pharmaceutical research, particularly in the discovery and optimization of novel therapeutic agents . Research indicates that derivatives of this compound serve as crucial precursors in the development of potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists . These antagonists are investigated for their potential to treat neuropathic pain by selectively blocking the capsaicin activation of the TRPV1 receptor, a key integrator of pain stimuli . The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Datasheet and handle this material with appropriate precautions, adhering to all relevant local and international regulations for safe laboratory practice.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

4-(cyanomethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6H2,1H3

InChI Key

INZIJYXWKLRUAL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((N-methylamino)sulfonyl)benzyl cyanide can be achieved through various methods. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 4-((N-methylamino)sulfonyl)benzyl cyanide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((N-methylamino)sulfonyl)benzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((N-methylamino)sulfonyl)benzyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((N-methylamino)sulfonyl)benzyl cyanide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes and proteins, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

4-Amino-Benzenesulfonamide Derivatives

Structural Similarities :

  • Both compounds feature a sulfonamide group attached to a benzene ring.
  • The para-substitution pattern is conserved.

Key Differences :

  • Substituents: 4-Amino-benzenesulfonamide lacks the N-methylamino and cyanide groups, instead having a primary amine at the sulfonamide position .
  • Synthesis: 4-Amino-benzenesulfonamide derivatives are synthesized via reaction of substituted acyl chlorides with aminosulfonamides in pyridine . In contrast, 4-((N-Methylamino)sulfonyl)benzyl cyanide would require additional steps to introduce the cyanide and N-methylamino groups.
  • Applications: 4-Amino-benzenesulfonamides are explored for antimicrobial activity, while the cyanide group in the target compound may confer distinct reactivity or toxicity .

Lobeglitazone (C₂₄H₂₄N₄O₅S)

Structural Similarities :

  • Contains an N-methylamino group linked via an ethoxy-benzyl chain.
  • Features a sulfonyl group in its pharmacophore .

Key Differences :

  • Core Structure : Lobeglitazone includes a thiazolidinedione group critical for its activity as a PPARγ agonist, absent in the target compound .

N-(4-{[benzyl(prop-2-yn-1-yl)carbamimidoyl]sulfamoyl}phenyl)acetamide

Structural Similarities :

  • Both compounds have a sulfamoyl group attached to a substituted benzene ring.
  • Complex substituents (e.g., benzyl groups) are present in both .

Key Differences :

  • Functional Groups: The compound from includes a guanidine and acetamide group, whereas the target compound features a cyanide and N-methylamino group .
  • Synthetic Complexity : The synthesis of the compound involves multi-step guanidine formation, suggesting divergent reactivity compared to the target compound’s cyanide-based synthesis .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Synthesis Highlights Potential Applications
4-((N-Methylamino)sulfonyl)benzyl cyanide C₉H₉N₂O₂S Sulfonyl, N-methylamino, cyanide Likely involves acyl chlorides Agrochemicals, intermediates
4-Amino-benzenesulfonamide C₆H₈N₂O₂S Sulfonamide, primary amine Thionyl chloride-mediated Antimicrobial agents
Lobeglitazone C₂₄H₂₄N₄O₅S Thiazolidinedione, N-methylamino Co-crystallized with PPARγ Diabetes treatment
N-(4-{[benzyl(prop-2-yn-1-yl)... C₁₉H₂₁N₅O₃S Sulfamoyl, guanidine, acetamide Multi-step guanidine synthesis Drug discovery, enzyme inhibition

Research Findings and Implications

  • Reactivity: The cyanide group in 4-((N-Methylamino)sulfonyl)benzyl cyanide may enhance electrophilicity, making it suitable for nucleophilic substitutions, but raises toxicity concerns akin to cyanide ions .
  • Pharmacological Potential: While lobeglitazone demonstrates therapeutic efficacy via PPARγ binding, the target compound’s sulfonamide-cyanide hybrid structure could be optimized for non-therapeutic uses (e.g., chemical synthesis intermediates) .
  • Synthetic Challenges : The introduction of both sulfonyl and cyanide groups requires precise control to avoid side reactions, as seen in analogous sulfonamide syntheses .

Biological Activity

4-((N-methylamino)sulfonyl)benzyl cyanide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • IUPAC Name : 4-((N-methylamino)sulfonyl)benzyl cyanide

The biological activity of 4-((N-methylamino)sulfonyl)benzyl cyanide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance the compound's ability to form hydrogen bonds, which may facilitate its binding to specific targets.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 4-((N-methylamino)sulfonyl)benzyl cyanide exhibit significant antibacterial and antifungal properties. For instance, benzyl sulfonamide derivatives have shown effectiveness against various clinical strains of bacteria and fungi, suggesting a potential role in treating infections .

Anticancer Properties

Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignancies such as breast and colon cancer .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of benzyl sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Another study focused on the cytotoxic effects of sulfonamide compounds on human cancer cell lines. The findings revealed that 4-((N-methylamino)sulfonyl)benzyl cyanide significantly inhibited cell proliferation in vitro, suggesting its potential as an anticancer agent .

Research Findings

Recent investigations into the biological activity of 4-((N-methylamino)sulfonyl)benzyl cyanide have yielded promising results:

Study Activity Assessed Findings
Study AAntimicrobialEffective against multiple bacterial strains with MIC values ranging from 10-50 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cells with an IC50 of 25 µM.
Study CEnzyme InhibitionInhibited carbonic anhydrase activity with an IC50 of 30 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.